YIL781 Hydrochloride: A Technical Guide to its Mechanism of Action
YIL781 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
YIL781 hydrochloride is a novel, orally active small molecule that modulates the ghrelin receptor (GHSR1a), a key regulator of energy homeostasis, appetite, and metabolism. Initially characterized as a competitive antagonist, a deeper understanding of its pharmacology reveals a more complex and nuanced mechanism. This guide provides an in-depth analysis of YIL781 hydrochloride's mechanism of action, presenting key quantitative data, detailed experimental protocols, and visual representations of its engagement with cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with or having an interest in ghrelin receptor modulators.
Core Mechanism of Action: Biased Ligand at the Ghrelin Receptor
YIL781 hydrochloride is a biased ligand of the ghrelin receptor, type 1a (GHS-R1a).[1][2] This means that it selectively activates certain downstream signaling pathways while simultaneously blocking or having no effect on others. This contrasts with the endogenous full agonist, ghrelin, which activates a broader range of signaling cascades.[2]
The primary target of YIL781 is the GHS-R1a, a G protein-coupled receptor (GPCR) that exhibits high constitutive activity, meaning it can signal in the absence of an endogenous ligand.[1][3] YIL781's unique mechanism involves:
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Partial Agonism at Gαq/11 and Gα12 Pathways: YIL781 selectively activates the Gαq/11 and Gα12 G-protein signaling pathways.[2][4] This partial agonism is demonstrated by its ability to stimulate downstream effects such as calcium mobilization, albeit to a lesser extent than the full agonist ghrelin.[4]
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Antagonism/Weak Inverse Agonism at the β-Arrestin Pathway: Crucially, YIL781 does not promote the recruitment of β-arrestin to the ghrelin receptor.[2][5] Instead, it acts as an antagonist or weak inverse agonist for this pathway, blocking the effects of ghrelin on β-arrestin recruitment.[1][4]
This biased signaling profile distinguishes YIL781 from traditional antagonists and inverse agonists, offering a more targeted approach to modulating the ghrelin system. By selectively engaging specific pathways, YIL781 has the potential to elicit desired therapeutic effects while avoiding others that may lead to unwanted side effects.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological parameters of YIL781 hydrochloride and relevant comparator compounds.
Table 1: In Vitro Pharmacological Parameters of YIL781 at the Ghrelin Receptor
| Parameter | Assay Type | Value | Reference |
| Binding Affinity | |||
| Ki | Radioligand Binding Assay | 17 nM | [6] |
| pKB | Competitive Antagonism Assay | 7.54 | [6] |
| Functional Activity | |||
| pIC50 (vs. Ghrelin) | Calcium Response | 7.90, 8.27 | [7] |
| Gαq Activation EC50 | BRET-based Biosensor | 16 nM | [2] |
| Gαq Activation Emax | BRET-based Biosensor | 45% (of ghrelin) | [2] |
| Gα11 Activation EC50 | BRET-based Biosensor | 53 nM | [2] |
| Gα11 Activation Emax | BRET-based Biosensor | 43% (of ghrelin) | [2] |
| β-Arrestin 1 Recruitment | BRET-based Biosensor | Weak Inverse Agonist | [4] |
| β-Arrestin 2 Recruitment | BRET-based Biosensor | Weak Inverse Agonist | [4] |
Table 2: Comparative In Vivo Effects of YIL781 and Other Ghrelin Receptor Modulators
| Compound | Animal Model | Dose & Administration | Key Effect | Reference |
| YIL781 | Rat | Intracerebroventricular | Increased food intake during the light phase. | [5] |
| YIL781 | Diet-Induced Obese Mice | Daily Oral Administration | Reduced food intake and weight loss. | [8] |
| YIL781 | Rat | Single Oral Dose | Improved glucose homeostasis in an IPGTT. | [8] |
| YIL781 | Mouse Kindling Model | - | Pro-convulsive effects. | [2] |
| Abb13d (Inverse Agonist) | Rat | Intraperitoneal | No effect on food intake during the light phase. | [2] |
| JMV-1843 (Full Agonist) | Mouse Kindling Model | - | Anticonvulsive effects. | [2] |
Signaling Pathways and Experimental Workflows
Ghrelin Receptor Signaling Pathways
The following diagram illustrates the differential signaling pathways activated by the endogenous ligand ghrelin versus the biased ligand YIL781 at the GHS-R1a.
Experimental Workflow: BRET Assay for G-Protein Activation
The Bioluminescence Resonance Energy Transfer (BRET) assay is a key method for elucidating the biased agonism of compounds like YIL781. The following diagram outlines the typical workflow for a BRET-based G-protein activation assay.
Detailed Experimental Protocols
Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Activation and β-Arrestin Recruitment
Objective: To quantify the activation of specific G-protein subtypes or the recruitment of β-arrestin by ligands at the ghrelin receptor.[2][5]
Materials:
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Cell Line: Human Embryonic Kidney (HEK) 293T cells.
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Expression Plasmids:
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Human GHS-R1a.
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Gα subunit fused to Renilla luciferase (Rluc).
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Gβγ subunit fused to a fluorescent protein (e.g., Yellow Fluorescent Protein - YFP).
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For β-arrestin assay: GHS-R1a-Rluc and Venus-β-arrestin.
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Transfection Reagent.
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Cell Culture Medium and Supplements.
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Assay Buffer (e.g., HBSS with 20 mM HEPES).
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Luciferase Substrate (e.g., coelenterazine h).
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Test Compounds (YIL781, ghrelin).
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96-well white opaque microplates.
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BRET-compatible microplate reader.
Procedure:
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Transfection: Co-transfect HEK293T cells with plasmids encoding the human GHS-R1a and the BRET-based biosensors for either specific G-protein subunits or β-arrestin.
-
Cell Seeding: After 24-48 hours of incubation post-transfection, harvest the cells and seed them into 96-well plates.
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Assay Preparation: Wash the cells with assay buffer.
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Substrate Incubation: Incubate the cells with the luciferase substrate (e.g., coelenterazine h).
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Compound Addition: Add serial dilutions of the test compounds (YIL781, ghrelin) or vehicle control to the wells.
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BRET Measurement: Immediately measure the BRET signal using a microplate reader capable of detecting both the luciferase emission (donor) and the fluorescent emission (acceptor).
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Data Analysis: Calculate the BRET ratio by dividing the acceptor's emission intensity by the donor's emission intensity. Plot the BRET ratio against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
In Vivo Food Intake Study in Rodents
Objective: To evaluate the effect of YIL781 on food consumption in animal models.[5]
Materials:
-
Animals: Male Wistar rats or C57BL/6 mice.
-
Test Compound: YIL781 hydrochloride.
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Vehicle Solution (e.g., saline, DMSO/saline).
-
Standard laboratory chow.
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Metabolic cages for individual housing and precise food intake monitoring.
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Apparatus for the desired route of administration (e.g., intraperitoneal injection, oral gavage).
Procedure:
-
Acclimation: Individually house the animals in metabolic cages for at least one week to allow for acclimation. Maintain a standard light-dark cycle (e.g., 12:12 hours) and provide ad libitum access to food and water.
-
Compound Administration: On the day of the experiment, administer YIL781 or the vehicle solution at the beginning of the light phase (when endogenous ghrelin levels are typically low) or the dark phase.
-
Food Intake Measurement: Immediately after administration, provide a pre-weighed amount of food. Measure the remaining food at specific time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) to determine the cumulative food intake.
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Data Analysis: Compare the food intake between the YIL781-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
Calcium Flux Assay
Objective: To measure the ability of YIL781 to induce or inhibit ghrelin-mediated intracellular calcium mobilization, a downstream effect of Gαq/11 activation.[7]
Materials:
-
Cells: A cell line stably or transiently expressing GHS-R1a (e.g., HEK293 or CHO cells).
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).
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Assay Buffer (e.g., HBSS with 20 mM HEPES).
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Test compounds (YIL781, ghrelin).
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Fluorescence plate reader with kinetic reading capabilities and automated liquid handling.
Procedure:
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Cell Seeding: Seed the GHS-R1a expressing cells into a black-walled, clear-bottom 96- or 384-well plate and allow them to attach overnight.
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Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C.
-
Cell Washing: Gently wash the cells with assay buffer to remove extracellular dye.
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Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.
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Compound Addition and Measurement:
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Agonist Mode: Add varying concentrations of YIL781 and measure the change in fluorescence over time.
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Antagonist Mode: Add varying concentrations of YIL781, incubate for a short period, and then add a fixed concentration of ghrelin (e.g., EC80) and measure the change in fluorescence.
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Data Analysis: Quantify the fluorescence response (e.g., peak fluorescence intensity or area under the curve). For agonist mode, generate dose-response curves to determine EC50. For antagonist mode, determine the IC50 of YIL781 against ghrelin-induced calcium flux.
Conclusion
YIL781 hydrochloride represents a significant tool for dissecting the complex biology of the ghrelin system. Its mechanism as a biased ligand, selectively activating G-protein signaling while antagonizing β-arrestin pathways, offers a unique pharmacological profile. This in-depth guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers and drug developers to effectively utilize and further investigate this intriguing molecule. The detailed protocols and visual aids are intended to facilitate the design and execution of experiments aimed at exploring the full therapeutic potential of biased ghrelin receptor modulation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ghrelin Receptors | Peptide Receptors | Tocris Bioscience [tocris.com]
- 4. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. YIL781 hydrochloride, Ghrelin receptor antagonist (CAS 875258-85-8) | Abcam [abcam.com]
- 7. “A LEAP 2 conclusions? Targeting the ghrelin system to treat obesity and diabetes” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
